6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles that are widely studied due to their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature and pressure are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Hydrolysis: It can be hydrolyzed to form cyanuric acid when heated with water.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and phenols, which react with the triazine ring under mild conditions.
Hydrolysis: Water and heat are typically used to hydrolyze the compound to cyanuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups depending on the nucleophile used.
Hydrolysis: The major product is cyanuric acid.
Scientific Research Applications
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent
Materials Science: Used in the synthesis of polymers and resins due to its ability to form stable structures.
Agriculture: Employed in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer research, it interferes with DNA replication and cell division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Uniqueness
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific dimethylamino and phenyl substitutions, which confer distinct chemical properties and reactivity compared to other triazines .
Properties
CAS No. |
51235-60-0 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
6-(dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
XMUZVLKDWQKLHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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